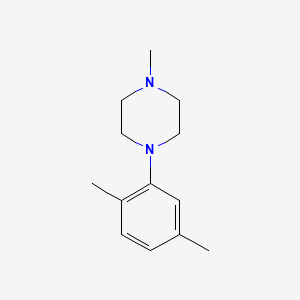![molecular formula C18H14N2 B14137497 4-Phenyl-5,6-dihydrobenzo[h]quinazoline CAS No. 3977-43-3](/img/structure/B14137497.png)
4-Phenyl-5,6-dihydrobenzo[h]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-5,6-dihydrobenzo[h]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Métodos De Preparación
The synthesis of 4-Phenyl-5,6-dihydrobenzo[h]quinazoline can be achieved through several synthetic routes. One common method involves the reaction of chalcone with guanidine . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the formation of the quinazoline ring. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
4-Phenyl-5,6-dihydrobenzo[h]quinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional functional groups, while reduction can lead to the formation of dihydroquinazoline derivatives .
Aplicaciones Científicas De Investigación
4-Phenyl-5,6-dihydrobenzo[h]quinazoline has been extensively studied for its potential applications in various scientific research fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown significant anticancer activity by inhibiting the growth of carcinoma cells . The compound has been evaluated against different cancer cell lines, including MCF-7, DLD1, A549, DU145, and FaDu, showing promising results with IC50 values ranging from 1.5 to 12.99 μM . Additionally, it has been studied for its potential use in other therapeutic areas, such as anti-inflammatory and analgesic applications .
Mecanismo De Acción
The mechanism of action of 4-Phenyl-5,6-dihydrobenzo[h]quinazoline involves its interaction with specific molecular targets and pathways. One of the key mechanisms is the inhibition of tubulin polymerization, which disrupts the microtubule network essential for cell division . This leads to the induction of apoptosis in cancer cells. In silico docking studies have revealed that the compound has a good affinity for estrogen receptors and tubulin proteins, further supporting its anticancer activity .
Comparación Con Compuestos Similares
4-Phenyl-5,6-dihydrobenzo[h]quinazoline can be compared with other quinazoline derivatives, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . These compounds are also known for their anticancer properties and are used in clinical settings for the treatment of various cancers. this compound is unique due to its specific chemical structure, which allows for different interactions with molecular targets and potentially broader therapeutic applications .
Propiedades
Número CAS |
3977-43-3 |
|---|---|
Fórmula molecular |
C18H14N2 |
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
4-phenyl-5,6-dihydrobenzo[h]quinazoline |
InChI |
InChI=1S/C18H14N2/c1-2-7-14(8-3-1)17-16-11-10-13-6-4-5-9-15(13)18(16)20-12-19-17/h1-9,12H,10-11H2 |
Clave InChI |
CTVQQAPCCHSJGX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(N=CN=C2C3=CC=CC=C31)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


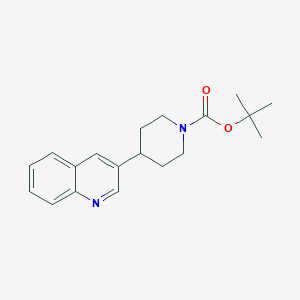
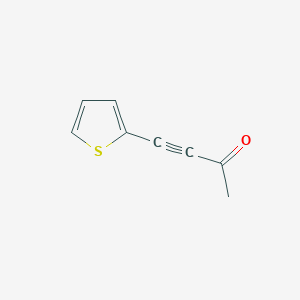
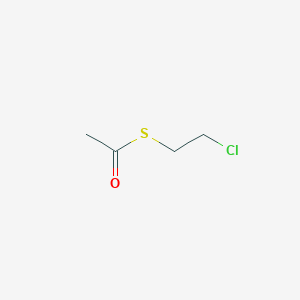
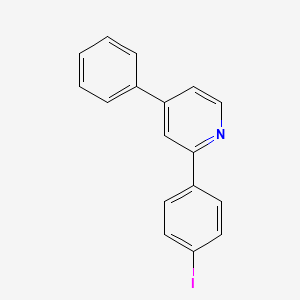
![1-[4-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B14137438.png)

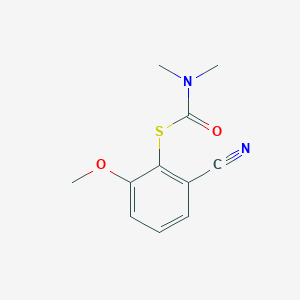
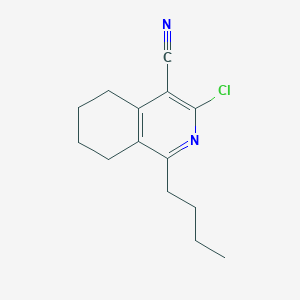
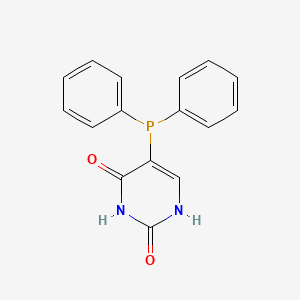
![3-amino-N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-(4-fluorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14137472.png)
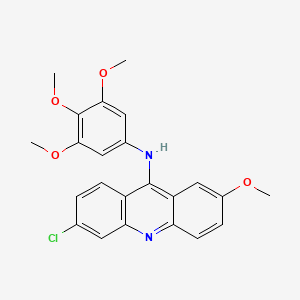
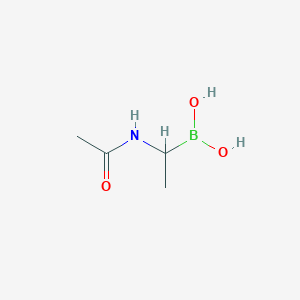
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B14137498.png)
